7-Methylquinoline-3-carbaldehyde
Overview
Description
7-Methylquinoline-3-carbaldehyde is a quinoline derivative characterized by a methyl group at the 7th position and a formyl group at the 3rd position of the quinoline ring system. Quinoline itself is a heterocyclic aromatic organic compound with a structure similar to that of naphthalene with a nitrogen atom replacing one carbon atom in the ring
Synthetic Routes and Reaction Conditions:
Skraup Synthesis: This classical method involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The reaction conditions typically include high temperatures and acidic environments.
Doebner-Miller Reaction: This method involves the condensation of aniline derivatives with aldehydes in the presence of an acid catalyst. The reaction conditions are milder compared to the Skraup synthesis.
Biltz Synthesis: This method involves the cyclization of o-aminophenols with aldehydes in the presence of an acid catalyst. The reaction conditions include heating and the use of strong acids.
Industrial Production Methods: Industrial production of this compound often involves large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are commonly used to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the aldehyde group to a hydroxyl group, forming 7-Methylquinoline-3-carboxylic acid.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products Formed:
Oxidation: Quinone derivatives such as 7-Methylquinoline-3,4-dione.
Reduction: 7-Methylquinoline-3-carboxylic acid.
Substitution: Various substituted quinolines depending on the electrophile used.
Scientific Research Applications
7-Methylquinoline-3-carbaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of biological systems, particularly in the development of new drugs.
Medicine: It has potential antimalarial, antimicrobial, and anticancer properties.
Industry: It is used in the production of dyes, catalysts, and materials.
Mechanism of Action
7-Methylquinoline-3-carbaldehyde is compared with other similar compounds such as 2-chloroquinoline-3-carbaldehyde and 2-hydroxyquinoline-3-carbaldehyde. While these compounds share the quinoline core, the presence of different substituents at various positions on the ring system results in unique chemical and biological properties. The uniqueness of this compound lies in its specific substituents and their effects on its reactivity and biological activity.
Comparison with Similar Compounds
2-Chloroquinoline-3-carbaldehyde
2-Hydroxyquinoline-3-carbaldehyde
2-Methylquinoline-3-carbaldehyde
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Properties
IUPAC Name |
7-methylquinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-2-3-10-5-9(7-13)6-12-11(10)4-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHMSCOUJVNQBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C=C2C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512021 | |
Record name | 7-Methylquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80231-38-5 | |
Record name | 7-Methylquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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